2-Phenylthiazolo[5,4-c]pyridine
Overview
Description
2-Phenylthiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a phenyl group attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazolo[5,4-c]pyridine typically involves the reaction of phosphorus oxychloride with an amide substituted in the 2-position with pyridine and carboxylic acid substituents at the 5 and 4 positions . Another method involves a solvent-free approach using a Nd-YAG laser, which provides a rapid and straightforward synthesis with good yield and reduced reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free laser synthesis method offers a promising approach for large-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-Phenylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Phenylthiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
- 2-Phenylthiazolo[5,4-b]pyridine
- Thiazolo[3,2-a]pyridinium-3-olates
- 2-Phenylthiazolo[3,2-a]pyridinium-3-olate
Comparison: 2-Phenylthiazolo[5,4-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-phenyl-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZNJHWTPTBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554077 | |
Record name | 2-Phenyl[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-38-0 | |
Record name | 2-Phenyl[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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